molecular formula C11H13N3O B8797531 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline

2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No. B8797531
M. Wt: 203.24 g/mol
InChI Key: OEADKUBRUQQSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371319B2

Procedure details

A solution of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (5 g, 24.03 mmol), 4-bromo-1-methyl-1H-pyrazole (3.53 g, 17.47 mmol), Pd(dppf)Cl2.DCM (0.38 g, 0.465 mmol) and 2M sodium carbonate (20 ml0 in THF (60 ml) was stirred and heated to 60° C. for 24 hours. The reaction was diluted with ethyl acetate and brine. The organic solution was collected, dried (MgSO4) and concentrated in vacuum. The residue was purified using Biotage silica gel column chromatography eluting with a gradient of 0 to 70% ethyl acetate in cyclohexane to afford the title compound as a white powder (2.5 g, 70%). 1H NMR (500 MHz, CDCl3) δ 3.8 (s, br, 2H), 3.9 (s, 3H), 3.94 (s, 3H), 6.71 (d, J=7.9 Hz, 1H), 6.9 (m, 2H), 7.52 (s, 1H), 7.68 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step Two
Name
Quantity
0.38 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[C:8](B2OC(C)(C)C(C)(C)O2)[CH:7]=[CH:6][C:4]=1[NH2:5].Br[C:20]1[CH:21]=[N:22][N:23]([CH3:25])[CH:24]=1.C(Cl)Cl.C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1.C(OCC)(=O)C.[Cl-].[Na+].O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:1][O:2][C:3]1[CH:9]=[C:8]([C:20]2[CH:21]=[N:22][N:23]([CH3:25])[CH:24]=2)[CH:7]=[CH:6][C:4]=1[NH2:5] |f:3.4.5,8.9.10,11.12.13.14|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(N)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
Step Two
Name
Quantity
3.53 g
Type
reactant
Smiles
BrC=1C=NN(C1)C
Step Three
Name
Quantity
0.38 g
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solution was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with a gradient of 0 to 70% ethyl acetate in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
COC1=C(N)C=CC(=C1)C=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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